REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:13]([S:16]C#N)=[C:12]2[C:7]=1[CH2:8][CH2:9][CH2:10][O:11]2.SC[C@H]([C@@H](CS)O)O.OP([O-])(O)=O.[K+]>CO>[CH3:1][O:2][C:3](=[O:19])[CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:13]([SH:16])=[C:12]2[C:7]=1[CH2:8][CH2:9][CH2:10][O:11]2 |f:2.3|
|
Name
|
(8-thiocyanato-chroman-5-yloxy)-acetic acid methyl ester
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=C2CCCOC2=C(C=C1)SC#N)=O
|
Name
|
dithiothreitol
|
Quantity
|
910 mg
|
Type
|
reactant
|
Smiles
|
SC[C@@H](O)[C@H](O)CS
|
Name
|
KH2PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour after which time the reaction
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by flash column chromatography (gradient elution: 10% EtOAc/hexanes to 35% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(COC1=C2CCCOC2=C(C=C1)S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |